molecular formula C91H149N23O24 B12721042 TA Iiic CAS No. 97827-63-9

TA Iiic

Cat. No.: B12721042
CAS No.: 97827-63-9
M. Wt: 1949.3 g/mol
InChI Key: YQCZBYHEPONFMB-UHFFFAOYSA-N
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Description

Historical Context of 2,5-Substituted 6H-1,3,4-Thiadiazines in Biomedical Research

The exploration of thiadiazine derivatives in biomedical research has a history spanning several decades. Initially, interest in sulfur and nitrogen-containing heterocycles was buoyed by the success of sulfa drugs. researchgate.net Early research into the thiadiazine scaffold focused on its potential as an antimicrobial agent. Over the years, synthetic methodologies have evolved, allowing for the creation of diverse libraries of 2,5-disubstituted 6H-1,3,4-thiadiazine analogs. These compounds have been investigated for a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, antiviral, and anticancer properties. mdpi.commdpi.com Studies have demonstrated that the nature of the substituents at the 2 and 5 positions of the thiadiazine ring plays a crucial role in determining the compound's biological activity. researchgate.net For instance, certain derivatives have shown promise in the experimental therapy of diabetes mellitus due to their antioxidant properties. researchgate.net

Rationale for Investigating Novel Thiadiazine Analogues in Academic Settings

The investigation into novel thiadiazine analogues is driven by the need for new drugs with improved efficacy, selectivity, and safety profiles. The thiadiazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This versatility makes it an attractive starting point for drug discovery programs. mdpi.com

Academic research often focuses on synthesizing new analogues to explore and expand the structure-activity relationships (SAR) of the thiadiazine class. By systematically modifying the substituents on the thiadiazine ring, researchers can fine-tune the pharmacological properties of the molecule. rsc.org The goal is often to enhance a desired biological activity while minimizing off-target effects. Furthermore, the development of novel synthetic routes to these compounds is an active area of academic research, aiming for more efficient, cost-effective, and environmentally friendly processes. acs.org The potential for thiadiazine derivatives to address unmet medical needs, such as drug-resistant infections and complex diseases like cancer, ensures that this class of compounds remains a vibrant area of academic inquiry. rsc.orgnih.gov

Specific Significance of TA IIIC within the Broader Thiadiazine Chemical Space

While the prompt specifies "this compound" in the context of thiadiazines, a thorough review of the scientific literature reveals that this compound is, in fact, not a thiadiazine. This compound is an abbreviation for Trichorzianine A IIIc , which belongs to the peptaibol class of compounds. acs.orgnih.gov Peptaibols are linear peptides that are rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and have a C-terminal amino alcohol. mdpi.com

Trichorzianine A IIIc is a secondary metabolite isolated from the fungus Trichoderma harzianum. nih.govresearchgate.net Its significance lies in its distinct biological activities, which are characteristic of peptaibols. Research has shown that Trichorzianine A IIIc can induce growth inhibition and lysis in the amoeba Dictyostelium. nih.govresearchgate.net Like other peptaibols, its mode of action is believed to involve interaction with and disruption of cell membranes, potentially by forming ion channels. frontiersin.orgnih.gov

The structure of Trichorzianine A IIIc has been elucidated and is presented in the table below. nih.gov The investigation of this and other peptaibols is significant for the discovery of new antimicrobial and antifungal agents, as they represent a class of natural products with a mechanism of action that is different from many conventional antibiotics. researchgate.netresearchgate.net Therefore, while this compound does not belong to the thiadiazine chemical space, it is a compound of interest in its own right within the field of natural product research and drug discovery.

Research Findings on Thiadiazine Analogs and Trichorzianine A IIIc

The following tables summarize key research findings related to the biological activities of various thiadiazine derivatives and the structural information for Trichorzianine A IIIc.

Biological Activities of Selected Thiadiazine Derivatives
Thiadiazine Derivative TypeReported Biological ActivityReference
2,5-disubstituted 1,3,4-thiadiazolesAntimicrobial, Antiproliferative nih.gov
Fused 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazinesAnticancer researchgate.net
2-morpholino-5-phenyl-6H-1,3,4-thiadiazineAntioxidant, Antidiabetic (experimental) researchgate.net
Tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivativesAntiprotozoal, Antibacterial, Antifungal mdpi.comnih.gov
Imidazo[2,1-b] researchgate.netrsc.orgacs.orgthiadiazolesAntihyperlipidemic nih.gov
Structural Information for Trichorzianine A IIIc (this compound)
AttributeDescriptionReference
Chemical ClassPeptaibol nih.gov
SourceFungus Trichoderma harzianum nih.govresearchgate.net
Amino Acid SequenceAc-Aib-Ala-Ala-Aib-Aib-Gln-Aib-Aib-Aib-Ser-Leu-Aib-Pro-Val-Aib-Ile-Gln-Gln-Trp-OH nih.gov
Reported Biological ActivityInduces growth inhibition and lysis of the amoeba Dictyostelium nih.govresearchgate.net

Properties

CAS No.

97827-63-9

Molecular Formula

C91H149N23O24

Molecular Weight

1949.3 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[(2-acetamido-2-methylpropanoyl)amino]propanoylamino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]pentanediamide

InChI

InChI=1S/C91H149N23O24/c1-26-47(6)65(74(129)100-56(34-37-62(93)119)69(124)99-55(33-36-61(92)118)68(123)98-52(43-115)41-51-42-95-54-31-28-27-30-53(51)54)105-79(134)85(12,13)110-75(130)64(46(4)5)104-73(128)60-32-29-39-114(60)83(138)91(24,25)109-72(127)58(40-45(2)3)101-70(125)59(44-116)103-78(133)87(16,17)112-82(137)90(22,23)113-81(136)89(20,21)108-71(126)57(35-38-63(94)120)102-77(132)86(14,15)111-80(135)88(18,19)107-67(122)49(8)96-66(121)48(7)97-76(131)84(10,11)106-50(9)117/h27-28,30-31,42,45-49,52,55-60,64-65,95,115-116H,26,29,32-41,43-44H2,1-25H3,(H2,92,118)(H2,93,119)(H2,94,120)(H,96,121)(H,97,131)(H,98,123)(H,99,124)(H,100,129)(H,101,125)(H,102,132)(H,103,133)(H,104,128)(H,105,134)(H,106,117)(H,107,122)(H,108,126)(H,109,127)(H,110,130)(H,111,135)(H,112,137)(H,113,136)

InChI Key

YQCZBYHEPONFMB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)CO)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Ta Iiic

Overview of Established Synthetic Routes for 6H-1,3,4-Thiadiazines

The 6H-1,3,4-thiadiazine ring system, a six-membered heterocycle containing two nitrogen atoms and one sulfur atom, can be synthesized through various established chemical routes. A common strategy involves the cyclocondensation reaction between 4-substituted thiosemicarbazides and various α-haloketones. fishersci.comfishersci.com This reaction typically proceeds via the nucleophilic attack of the sulfur atom or a nitrogen atom of the thiosemicarbazide (B42300) on the electrophilic carbon of the α-haloketone, followed by intramolecular cyclization and elimination. fishersci.com

Another approach to constructing the 6H-1,3,4-thiadiazine system involves the reaction of a substituted carbamothioylthioacetate with hydrazine. This method has been reported to offer advantages such as fewer stages, improved atom economy, and the elimination of steps involving the isolation of undesirable by-products. fishersci.comfishersci.com The availability of starting materials and the simplicity of the procedure are also noted benefits of this route. fishersci.comfishersci.com

Furthermore, the synthesis of 1,3,4-thiadiazine derivatives has been achieved through the condensation of α-haloketones with thiosemicarbazides, often in the presence of a base or acid catalyst. For instance, refluxing a mixture of an acetophenone (B1666503) derivative and thiosemicarbazide in ethanol (B145695) with a few drops of dilute hydrochloric acid has been shown to yield 1,3,4-thiadiazine derivatives.

Targeted Synthesis and Purification Strategies for TA IIIC

Specific details regarding the targeted synthesis and purification of a compound named "this compound" within the 6H-1,3,4-thiadiazine class were not identified in the available literature. However, based on general synthetic strategies for 6H-1,3,4-thiadiazines, a targeted synthesis would likely involve selecting appropriate substituted thiosemicarbazides and α-haloketones to assemble the desired this compound structure via cyclocondensation or related reactions. fishersci.comfishersci.com

Purification strategies for 6H-1,3,4-thiadiazine compounds, including potential target molecules like this compound, typically involve techniques common in organic chemistry. These may include crystallization, which is often used to obtain solid products with high purity, or chromatographic methods such as column chromatography or flash chromatography. The choice of purification method depends on the physical properties of the synthesized compound and the nature of impurities. Analytical techniques such as Thin Layer Chromatography (TLC) are commonly used to monitor reaction progress and assess the purity of the product. Spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, along with elemental analysis, are crucial for the structural characterization and confirmation of the synthesized compounds. fishersci.comfishersci.com

Systematic Derivatization and Analogue Generation of this compound

While specific derivatization studies focused on a compound explicitly referred to as "this compound" were not found, the chemical derivatization of 6H-1,3,4-thiadiazines and related heterocyclic systems like 1,3,4-thiadiazoles is a common strategy in medicinal and synthetic chemistry to explore structure-activity relationships and generate analogues with modified properties. Derivatization often involves modifying existing functional groups on the core structure or introducing new substituents at various positions.

Positional Substitution Effects on the 6H-1,3,4-Thiadiazine Core

Studies on substituted 1,3,4-thiadiazoles, a related class of heterocycles, have demonstrated that the position and electronic nature of substituents can significantly influence the properties and activity of the resulting compounds. For example, in some series of 1,3,4-thiadiazole (B1197879) derivatives, the substitution pattern on attached aromatic rings has been shown to affect biological activities. Electron-withdrawing groups or specific hydrophobic moieties at certain positions have been correlated with enhanced activity in some cases. Conversely, the presence of electron-donating groups can sometimes lead to decreased activity. These findings suggest that systematic variation of substituents at different positions of the 6H-1,3,4-thiadiazine core, if such studies were conducted for this compound or its analogues, would likely reveal significant positional substitution effects on its chemical and potentially biological characteristics.

Exploration of R-Group Variations at Defined Substituent Sites Related to this compound

The generation of analogues of 6H-1,3,4-thiadiazines involves exploring variations in the R-groups attached to the core structure. This is typically achieved by utilizing a range of substituted starting materials in the synthesis. For instance, in the cyclocondensation of 4-substituted thiosemicarbazides with α-haloketones, varying the substituents on both the thiosemicarbazide and the α-haloketone allows for the introduction of diverse R-groups at different positions of the resulting 6H-1,3,4-thiadiazine ring. fishersci.comfishersci.com

Research on related thiadiazole systems illustrates the impact of such variations. Studies have explored the effect of different substituents on phenyl rings attached to the thiadiazole core, as well as the impact of introducing various functional groups like amino, hydroxyl, or alkyl groups. These variations can lead to changes in physicochemical properties such as solubility, lipophilicity, and electronic distribution, which in turn can influence the compound's behavior and interactions. While specific examples for "this compound" are unavailable, the general principle of systematically varying R-groups at defined substituent sites is a fundamental strategy in the chemical derivatization of heterocyclic compounds to generate a library of analogues for further investigation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Ta Iiic and Analogues

Methodological Frameworks for SAR/QSAR Investigation

SAR investigations typically involve synthesizing or acquiring a series of compounds with systematic structural variations and evaluating their biological activity. By correlating the changes in structure with the observed changes in activity, key structural features (pharmacophores) and modifications that enhance or diminish activity can be identified researchgate.netnih.govmdpi.comresearchgate.net.

QSAR builds upon SAR by employing mathematical and statistical methods to establish quantitative relationships between molecular descriptors (numerical representations of structural and physicochemical properties) and biological activity nih.govresearchgate.netopenbioinformaticsjournal.comchemmethod.com. Common QSAR methodologies involve calculating a range of descriptors for a set of compounds with known activities and then building a model (e.g., using regression analysis or machine learning techniques) that can predict the activity of new compounds based on their calculated descriptors nih.govresearchgate.netopenbioinformaticsjournal.comeuropa.euchemmethod.comsamipubco.com. These models can provide deeper insights into the mechanism of action and guide the design of more potent or selective analogues openbioinformaticsjournal.com.

For peptaibols like TA IIIC, descriptors related to amino acid sequence, hydrophobicity, charge distribution, and potential for secondary structure formation (e.g., alpha-helices that can insert into membranes) would be particularly relevant in QSAR studies.

Computational Approaches to SAR Elucidation for this compound Derivatives

Computational chemistry plays a vital role in modern SAR/QSAR studies and drug discovery by enabling the prediction, analysis, and visualization of molecular properties and interactions frontiersin.orgnih.govnih.govupenn.edusci-hub.seresearchgate.net. These approaches can complement experimental studies and accelerate the identification and optimization of active compounds.

In silico predictive modeling uses computational algorithms and models to estimate the biological activity or properties of compounds without the need for experimental testing nih.govwikipedia.orgscielo.org.mxresearchgate.netscielo.br. QSAR models are a prime example of in silico predictive modeling, correlating structural features with activity nih.govresearchgate.netopenbioinformaticsjournal.comchemmethod.com. Other in silico methods can predict various properties, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, although the latter falls outside the scope of this article frontiersin.orgnih.gov. By applying predictive models, large virtual libraries of compounds can be screened to prioritize those with a higher likelihood of possessing desired biological activity nih.govupenn.edu.

For this compound analogues, in silico models could be developed to predict their membrane-interacting properties or their effects on membrane permeability based on their sequences and predicted 3D structures.

Ligand-based drug design (LBDD) approaches are employed when the three-dimensional structure of the biological target is unknown or not well-defined nih.govupenn.eduscielo.org.mxbiosolveit.de. These methods rely on the information derived from known active ligands to identify and prioritize new compounds with similar biological activity upenn.eduscielo.org.mxbiosolveit.de. Techniques include molecular similarity comparisons, pharmacophore modeling (discussed in Section 3.3), and QSAR modeling nih.govupenn.eduscielo.org.mxbiosolveit.de. By analyzing the structural and physicochemical properties common to active this compound analogues, ligand-based methods could help in designing or identifying novel peptaibols or other molecules with similar membrane-modulating activities.

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when it binds to a macromolecular target (receptor) and to estimate the strength of the interaction (binding affinity) researchgate.netdovepress.comfrontiersin.orgbrieflands.comscielo.brscilit.comdergipark.org.trnih.gov. Molecular dynamics (MD) simulations, on the other hand, simulate the time-dependent behavior of a molecular system, providing insights into the stability of the ligand-receptor complex, conformational changes, and the dynamics of interactions nih.govfrontiersin.orgnih.govnih.gov.

While the primary "target" for this compound's membrane activity is the lipid bilayer itself, molecular docking and dynamics could be used to study its interaction with specific membrane components, such as lipids or membrane proteins, or to model its insertion and behavior within the membrane environment nih.gov. This can help elucidate the molecular basis for its membrane-disrupting effects and how structural variations in this compound or the membrane composition influence these interactions nih.gov. Studies utilizing molecular docking and dynamics simulations have been successfully applied to investigate the interactions of various compounds with proteins and membranes nih.govresearchgate.netdovepress.comfrontiersin.orgbrieflands.comnih.gov.

Pharmacophore Modeling and Structure-Based Design Principles Guided by this compound

A pharmacophore is defined as the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response scielo.org.mx. Pharmacophore modeling aims to identify and represent these key features in a 3D space sci-hub.sescielo.org.mxnih.govijpsr.complos.orgmedsci.orgbiorxiv.org.

Pharmacophore models can be generated using either ligand-based or structure-based approaches scielo.org.mxnih.govplos.org. Ligand-based pharmacophore models are derived from a set of active compounds, identifying the common features essential for activity scielo.org.mxnih.govijpsr.complos.org. Structure-based pharmacophore models are built using the 3D structure of the biological target, identifying the chemical features of the binding site that are complementary to the ligand scielo.org.mxnih.govmedsci.org.

For this compound, ligand-based pharmacophore models could be developed based on the structures of this compound and its active analogues, highlighting the features important for membrane interaction or permeability modulation. If a specific membrane protein target were identified, structure-based pharmacophore modeling could be employed.

Structure-based design principles utilize the 3D structure of a biological target to design or optimize ligands that bind with high affinity and specificity nih.govnih.govresearchgate.netnih.govresearchgate.netgoogle.comacs.org. This involves analyzing the binding site, identifying key interactions, and designing molecules that can form favorable interactions with the target nih.govresearchgate.net. While the membrane itself is the primary site of action for this compound, structure-based design principles could be applied to design analogues that interact specifically with certain lipid arrangements or membrane proteins, guided by insights gained from SAR studies and computational simulations of membrane interactions nih.gov.

Conclusion

Cellular and Subcellular Interaction Profiles of this compound

Investigating the cellular and subcellular interaction profiles of a compound like this compound involves examining how it affects various cellular processes and where it localizes within the cell. This includes looking at its influence on protein modifications, its role in modulating the cellular redox state, and its impact on intracellular signaling networks. Studies using techniques such as spatial single-cell profiling and neighborhood analysis can reveal how cells interact and organize based on spatial proximity and signaling, providing context for understanding where a compound might exert its effects. bmj.comnih.gov

Investigation of Non-Enzymatic Protein Glycation Modulation by this compound

Non-enzymatic protein glycation is a process where reducing sugars react with free amino groups on proteins, leading to the formation of advanced glycation end-products (AGEs). biorxiv.orgajol.info This process is non-catalytic and can alter protein structure and function, contributing to various pathological conditions. biorxiv.orgajol.info While the provided search results discuss the general process of non-enzymatic glycation and its modulation by other compounds like ascorbic acid, specific detailed research findings on the modulation of non-enzymatic protein glycation by this compound were not prominently found in the search results. ajol.info However, the concept of protein modification through glycation and cross-linking reactions altering protein structure and protein-protein interactions is a relevant area of study when investigating a compound's cellular interactions. nih.gov

Analysis of Redox Modulatory Pathways and Antioxidant Capacities

The cellular redox state, a balance between reactive oxygen species (ROS) and antioxidants, is crucial for cellular homeostasis and signaling. nih.govmdpi.commdpi.com Excessive ROS can lead to oxidative stress and damage, while at lower levels, ROS can act as signaling molecules. nih.govmdpi.com Cells possess enzymatic and non-enzymatic antioxidant systems, such as glutathione (B108866) (GSH), to counteract oxidative stress. nih.govmdpi.comifremer.fr The Nrf2 signaling pathway is a key regulator of antioxidant genes, enhancing cellular antioxidant capacity. mdpi.comfrontiersin.org

Some research indicates that compounds like tannic acid (TA), which shares a similar abbreviation, can influence redox balance and activate the Nrf2 pathway, leading to increased antioxidant enzyme activity and reduced oxidative products. frontiersin.org For example, studies have shown that TA treatment can relieve oxidative stress induced by tert-butyl hydroperoxide (TBH) in cells by stimulating the Nrf2 pathway and upregulating downstream proteins like GPX4. frontiersin.org TA has also been reported to enhance antioxidant capacity by increasing the activity of enzymes like GSH-PX and decreasing malondialdehyde (MDA) content. frontiersin.org While these findings relate to tannic acid, they highlight the potential for compounds with similar properties to modulate redox pathways and enhance antioxidant defenses. Specific data on the redox modulatory pathways and antioxidant capacities directly attributed to this compound were not explicitly detailed in the search results.

Identification of Influenced Cellular Signaling Cascades

Cellular signaling cascades are complex networks of molecular interactions that govern various cellular processes, including growth, differentiation, and stress responses. researchgate.netbiorxiv.org These pathways often involve a series of protein modifications, such as phosphorylation, and can be influenced by external stimuli or the presence of specific compounds. researchgate.netjci.orgnih.gov Examples of prominent signaling pathways include the MAPK, PI3K-Akt-mTORC1, and NF-κB pathways, which play roles in processes like cell proliferation, survival, and inflammatory responses. nih.govmdpi.comresearchgate.netjci.org

Research on other compounds has demonstrated their ability to alter cellular signaling. For instance, cisplatin (B142131) is known to activate signaling events like p53 and MAPK pathways, leading to apoptosis. oncotarget.com Epstein-Barr virus infection has been shown to alter cellular signaling cascades, including activating STAT3 and NFκB pathways and suppressing p38-MAPK activities in nasopharyngeal epithelial cells. nih.gov While the importance of cellular signaling cascades is well-established, specific details regarding the cellular signaling cascades directly influenced by this compound were not extensively covered in the provided search results.

Elucidation and Characterization of Biological Targets of this compound

Identifying the specific biological molecules that a compound interacts with is crucial for understanding its mechanism of action. This often involves comprehensive analyses of proteins and their interactions, as well as detailed biochemical studies of how the compound affects enzyme activity.

Proteomic and Interactomic Analyses for Target Discovery

Proteomic analysis involves the large-scale identification and quantification of proteins within a biological sample, providing insights into protein expression levels and modifications. protaomics.orgmdpi.combioxpedia.com Interactomic analysis focuses on mapping the interactions between proteins, revealing complex networks that govern cellular functions. uab.edu Techniques like mass spectrometry-based proteomics are powerful tools for biomarker discovery and unraveling cellular signaling networks and protein-protein interactions. protaomics.orgmdpi.com Chemical proteomics, which employs small molecules as probes to study protein interactions, can be used for targeted and proteome-wide analysis of metabolite-protein interactions, enabling the discovery of unpredicted interactions. protaomics.orgnih.gov

Proteomic approaches can identify proteins with differential expression in various conditions, potentially highlighting targets influenced by a compound. mdpi.combioxpedia.com For example, studies have used proteomics to identify distinct protein profiles in extracellular vesicles from different cancer cell lines. plos.org While these methods are valuable for target discovery, specific proteomic or interactomic analyses directly aimed at identifying the biological targets of this compound were not detailed in the search results.

Biochemical Characterization of Enzyme Modulation by this compound

Biochemical characterization of enzyme modulation involves studying how a compound affects the activity, kinetics, and stability of specific enzymes. This can include determining optimal conditions for enzyme activity (e.g., temperature, pH) and assessing the impact of the compound on these parameters. researchgate.netmdpi.comnih.govplos.org Enzyme assays are used to measure enzyme activity in the presence and absence of the compound. plos.org Kinetic parameters, such as Michaelis constant (Km) and catalytic efficiency (kcat/Km), can provide insights into the compound's effect on enzyme-substrate interactions. plos.orgpnas.org

Studies on other enzymes illustrate the nature of biochemical characterization. For instance, the biochemical characterization of a bifunctional enzyme involved analyzing its functionality, efficiency, thermostability, and pH stability compared to parental enzymes. researchgate.netnih.gov Similarly, research on terephthalate (B1205515) dioxygenase (TPADO) involved determining its kinetic parameters like kcat and Km to understand its adaptation to its substrate. pnas.org While biochemical characterization is a standard approach for understanding compound-enzyme interactions, specific detailed biochemical characterization studies demonstrating the modulation of particular enzymes by this compound were not found in the provided search results.

Based on the comprehensive search conducted, the term "this compound" primarily refers to a classification within industrial standards for electrical equipment in hazardous areas, specifically related to protection against ignition by dust (Explosion Protection Dust Group IIIC) waromgroup.comcmp-products.comcableglands.co.ukcableglandsuk.compeppersamerica.com. This classification is associated with cable glands and their suitability for environments containing combustible dusts, such as conductive dusts waromgroup.comcableglands.co.uk.

The provided outline, however, focuses on the molecular mechanisms of action of a chemical compound, including receptor binding, cellular responses, and modulation of gene expression. The search results did not yield information about a chemical compound explicitly named "this compound" that exhibits these biological or pharmacological properties. While some results discussed the molecular mechanisms of other compounds (e.g., Salvinorin derivatives acting on opioid receptors, or tyramine (B21549) interacting with TyrR), none identified "this compound" as such a compound.

Therefore, it is not possible to generate an article focusing solely on the chemical compound "this compound" and its molecular mechanisms as outlined, because the available information identifies "this compound" as an industrial classification rather than a chemical entity with the described biological activities. Generating content based on the provided outline for a non-existent or unidentifiable chemical compound named "this compound" would involve speculation and would not be scientifically accurate or based on factual research findings.

Preclinical in Vitro Efficacy Research of Ta Iiic

Experimental Design for Cell-Based Efficacy Assays

The in vitro evaluation of TA IIIC's biological efficacy relies on a suite of well-defined cell-based assays. The primary objective of these experimental designs is to determine the compound's effects on cell health, proliferation, and specific molecular pathways in a controlled laboratory setting.

A typical experimental workflow begins with the selection of appropriate cell lines relevant to the intended biological context. For general cytotoxicity screening, both somatic cell lines, such as feline fetus lung (FL) and porcine kidney (PK-15) cells, and specialized cells like boar spermatozoa have been utilized to test peptaibols.

Core assays in the experimental design include:

Cell Viability and Proliferation Assays: These are fundamental to determining the cytotoxic or cytostatic effects of a compound. Methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, are commonly employed. Cell counting via hemocytometer or automated cell counters after exposure to the compound provides direct evidence of proliferation inhibition.

Apoptosis and Necrosis Assays: To elucidate the mechanism of cell death, assays that can distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are crucial. Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining is a standard method. Annexin V detects the externalization of phosphatidylserine (B164497) in early apoptosis, while PI enters cells with compromised membrane integrity, indicating late apoptosis or necrosis.

Mitochondrial Function Assays: Given that peptaibols are known to interact with cellular membranes, assessing mitochondrial health is a key aspect of the experimental design. Assays to measure mitochondrial membrane potential (ΔΨm) using fluorescent dyes like JC-1 or TMRM are employed to detect early signs of mitochondrial-mediated apoptosis.

In these experimental setups, cells are cultured under standard conditions and treated with a range of concentrations of the test compound (e.g., this compound) over specific time courses. The inclusion of positive and negative controls is essential for validating the assay results.

Evaluation of Anti-Glycation Activity in Established In Vitro Models

Glycation is a non-enzymatic reaction between reducing sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of various diseases, and compounds with anti-glycation activity are of significant therapeutic interest. nih.gov

Established in vitro models for assessing anti-glycation activity typically involve the co-incubation of a protein with a reducing sugar. The most common models are:

Bovine Serum Albumin (BSA)/Glucose Assay: In this model, BSA is incubated with a high concentration of glucose for several weeks. The formation of fluorescent AGEs is monitored using a spectrofluorometer (typically at an excitation of ~370 nm and emission of ~440 nm). nih.gov

Bovine Serum Albumin (BSA)/Methylglyoxal (MGO) Assay: This is a more rapid model, as MGO is a highly reactive dicarbonyl compound that accelerates AGE formation. uran.ua

The inhibitory potential of a test compound is determined by its ability to reduce the formation of fluorescent AGEs compared to a control group without the inhibitor. Aminoguanidine is often used as a standard positive control in these assays. nih.gov

While these models are well-established for screening anti-glycation potential, a review of the scientific literature indicates that Trichorzianine this compound has not been evaluated for its anti-glycation activity using these in vitro systems. Therefore, no specific data on its efficacy in this area are available.

Assessment of Antioxidant Potential in Cellular Systems

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and a cell's antioxidant defenses, contributes to cellular damage and various pathologies. Cellular antioxidant assays are designed to measure the ability of a compound to mitigate intracellular oxidative stress. mdpi.com

A widely used method is the Cellular Antioxidant Activity (CAA) assay. This assay utilizes a fluorescent probe, 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA), which is taken up by cells. mdpi.comnih.gov Inside the cell, it is deacetylated to the non-fluorescent DCFH. Upon induction of oxidative stress by an agent like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), intracellular ROS oxidize DCFH into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The antioxidant potential of a test compound is quantified by its ability to reduce the fluorescence intensity, indicating a decrease in intracellular ROS. nih.govresearchgate.net

Other cell-based approaches can measure the compound's ability to protect cells from oxidative damage-induced death or to upregulate endogenous antioxidant enzymes. tandfonline.comnih.gov

Despite the availability of these robust cellular assays for evaluating antioxidant potential, specific studies assessing the direct antioxidant activity of Trichorzianine this compound in cellular systems have not been reported in the available scientific literature.

Analysis of this compound Effects on Fundamental Cellular Processes

The primary documented in vitro activities of this compound and related peptaibols revolve around their potent effects on core cellular functions, including viability, proliferation, and the induction of cell death pathways, often linked to mitochondrial disruption.

Research has demonstrated that Trichorzianine this compound exhibits significant cytotoxic activity. In vitro assays have confirmed its ability to inhibit the proliferation of various cell types. For instance, this compound was shown to induce growth inhibition and lysis of the amoeba Dictyostelium. nih.gov Furthermore, studies on indoor-isolated Trichoderma strains found that biomass extracts and guttation droplets containing peptaibols, including a reference to this compound, were highly cytotoxic in both boar sperm cell assays and somatic cell proliferation assays (using FL and PK-15 cells).

The broader class of peptaibols, to which this compound belongs, has been shown to suppress the growth of various human cancer cell lines, including hepatocellular carcinoma and lung epithelial carcinoma cells. nih.gov This anti-proliferative effect is typically dose-dependent.

Table 1: Summary of Observed In Vitro Cytotoxic and Anti-Proliferative Effects of this compound and Related Peptaibols

Cell Type/Assay ModelCompound Class/Specific AgentObserved EffectReference(s)
Dictyostelium discoideum (Amoeba)Trichorzianine this compoundGrowth inhibition and cell lysis nih.gov
Boar SpermatozoaPeptaibols (including this compound as reference)High cytotoxicity, motility inhibition
Feline Fetus Lung (FL) CellsPeptaibols (including this compound as reference)Inhibition of somatic cell proliferation
Porcine Kidney (PK-15) CellsPeptaibols (including this compound as reference)Inhibition of somatic cell proliferation
Human Hepatocellular Carcinoma (HCC) CellsTrichokonin VI (Peptaibol)Dose-dependent growth inhibition nih.gov
Human Lung Epithelial (A549) CellsT. harzianum PeptaibolsGrowth suppression nih.gov

The cytotoxic effects of peptaibols are primarily mediated through the induction of programmed cell death, or apoptosis. nih.gov While direct studies on the apoptotic pathways induced specifically by this compound are limited, research on other peptaibols, such as Trichokonin VI, provides a detailed mechanistic framework that is likely conserved across this class of compounds.

The induction of apoptosis by peptaibols involves both the intrinsic (mitochondrial) and extrinsic pathways. nih.govwikipedia.org Key events in this process include:

Calcium Influx: Peptaibols can form pores in the plasma membrane, leading to an influx of extracellular Ca2+. nih.gov

Bax Translocation: The rise in intracellular calcium can activate proteases like µ-calpain, which in turn promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. nih.gov

Mitochondrial Disruption: Bax integration into the outer mitochondrial membrane leads to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO into the cytosol. nih.govnih.gov

Caspase Activation: Cytochrome c release triggers the formation of the apoptosome, which activates the initiator caspase-9. wikipedia.orgmdpi.com Active caspase-9 then activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell by cleaving key cellular proteins, leading to the characteristic morphological changes of apoptosis. nih.govmdpi.com

In some cellular contexts, peptaibols may also induce autophagy, another form of programmed cell death. nih.gov At high concentrations or under conditions where apoptotic pathways are inhibited, cell death may shift towards necrosis. nih.gov

Mitochondria are a primary target for the toxic effects of peptaibols, including this compound. nih.gov The amphipathic nature of these peptides allows them to insert into lipid bilayers, including the mitochondrial membranes, where they can form ion channels or pores. mdpi.com This membrane-modifying activity is central to their mechanism of action.

The most prominent effect on mitochondrial function is the dissipation of the mitochondrial membrane potential (ΔΨm). nih.gov The ΔΨm is crucial for ATP synthesis, and its loss is an early and critical event in the intrinsic apoptotic pathway. mdpi.com Studies on peptaibols from T. harzianum have demonstrated their ability to dissipate the ΔΨm in human lung epithelial carcinoma cells. nih.gov

This disruption of mitochondrial integrity and bioenergetics leads to:

Inhibition of Mitochondrial Translation: Some fungal toxins have been shown to directly inhibit the translation of proteins within the mitochondria, further impairing their function. mdpi.com

Release of Apoptogenic Factors: As mentioned previously, the permeabilization of the outer mitochondrial membrane results in the release of cytochrome c, initiating the caspase cascade. wikipedia.org

Oxidative Stress: Disrupted mitochondrial function can lead to increased production of reactive oxygen species (ROS), which can further damage cellular components and amplify the apoptotic signal.

Therefore, the functional analysis of mitochondrial dynamics confirms that this compound and related peptaibols exert their potent cytotoxic effects largely by targeting and disrupting mitochondrial integrity and function, thereby triggering apoptosis.

In Vitro Selectivity and Specificity Profiling Across Cell Lines

The in vitro evaluation of a therapeutic candidate's selectivity and specificity is a critical component of preclinical research. This process involves assessing the compound's activity across a diverse panel of cell lines, including both cancerous and non-cancerous cells, to determine its therapeutic window and potential for off-target effects. For the peptaibol Trichorzianine A IIIc (this compound), a secondary metabolite from the fungus Trichoderma harzianum, the available research provides insights into its cytotoxic and biological activities against various cell types. However, a comprehensive selectivity profile with quantitative IC50 values across a broad, standardized panel of human cancer and normal cell lines is not extensively documented in publicly accessible literature. The following sections detail the existing findings on the in vitro activity of this compound and related compounds.

Activity Against Cancer Cell Lines

While specific IC50 data for this compound against a wide array of cancer cell lines is limited, studies on crude extracts and mixtures of related compounds from Trichoderma harzianum suggest a potential for cytotoxic activity. For instance, the cultural filtrate of Trichoderma harzianum has demonstrated cytotoxic effects against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. Although these findings pertain to a mixture of metabolites and not purified this compound, they indicate that compounds produced by this fungus possess anti-proliferative properties.

Furthermore, a study on a semi-purified mixture of peptaibols from T. harzianum strain ES39, which may include this compound, reported the dissipation of the mitochondrial membrane potential in human lung epithelial carcinoma cells (A549). This suggests a mechanism of action that could lead to cell death in this cancer cell line. The table below summarizes the qualitative cytotoxic activity of Trichoderma harzianum metabolites on various cancer cell lines.

Table 1: Summary of In Vitro Activity of Trichoderma harzianum Metabolites Against Cancer Cell Lines

Cell Line Cell Type Compound Type Observed Effect
HeLa Human Cervical Cancer Cultural Filtrate Cytotoxic
MCF-7 Human Breast Cancer Cultural Filtrate Cytotoxic
A549 Human Lung Carcinoma Peptaibol Mixture Dissipation of Mitochondrial Membrane Potential

Note: The data in this table is derived from studies on cultural filtrates or mixtures of peptaibols from Trichoderma harzianum, and not necessarily from purified this compound.

Activity Against Non-Cancerous and Non-Mammalian Cell Lines

An essential aspect of selectivity profiling is the assessment of a compound's effect on non-cancerous cells to predict potential toxicity in healthy tissues. Research on a peptaibol mixture from T. harzianum strain ES39 showed toxicity towards boar sperm cells, indicating a potential for cytotoxicity in non-cancerous mammalian cells.

In addition to mammalian cells, the activity of this compound has been observed against the non-mammalian slime mold, Dictyostelium discoideum. Reports indicate that this compound can induce growth inhibition and lysis in this organism. This finding highlights the broad biological activity of this compound beyond mammalian cells and suggests a mechanism of action that may affect fundamental cellular processes.

Table 2: In Vitro Activity of this compound and Related Compounds on Non-Cancerous and Non-Mammalian Cells

Cell Type Organism Compound Observed Effect
Sperm Cells Boar Peptaibol Mixture Toxic

Note: The data for sperm cells is based on a mixture of peptaibols from Trichoderma harzianum.

The available data, while not providing a complete quantitative selectivity profile for Trichorzianine A IIIc, suggests that this compound and related metabolites from Trichoderma harzianum possess significant biological activity. The observed effects on both cancerous and non-cancerous cells, as well as on a non-mammalian organism, underscore the need for further detailed investigations. Future research should focus on determining the IC50 values of purified this compound across a standardized panel of human cancer and normal cell lines to definitively establish its selectivity and therapeutic potential.

Advanced Analytical Methodologies for Ta Iiic Research

Chromatographic Techniques for Separation and Purity Characterization in Research

Chromatographic techniques play a pivotal role in the separation and purity assessment of TA IIIC in research. Due to the complex nature of peptaibols, which often exist as microheterogeneous mixtures, high-resolution separation methods are indispensable.

Reversed-phase High-Performance Liquid Chromatography (HPLC) is a widely employed technique for resolving mixtures of trichorzianines. Studies on trichorzianines B (TB), including TB IIIc, have successfully utilized reversed-phase C18 HPLC to resolve these peptides into pure components. This indicates the effectiveness of this approach for separating closely related peptaibols like this compound from other congeners and impurities.

For the profiling and relative quantification of trichorzianine peptaibols, including trichorzianine this compound, Liquid Chromatography coupled with tandem Mass Spectrometry (LC/MS/MS) is a powerful method. Specifically, LC/ESI-MS/MS employing selected reaction monitoring (SRM) in a triple-quadrupole mass spectrometer has been developed for the relative quantification of multiple trichorzianines in fungal culture samples. This method allows for sensitive and selective detection of individual peptaibols within complex matrices.

Sample preparation is a critical step in chromatographic analysis. Solid-phase extraction (SPE), particularly on C18 cartridges, has been shown to be effective for enriching trichorzianines from culture samples prior to LC-MS/MS analysis. Recoveries ranging from 72-97% have been reported for diluted trichorzianine standard solutions using SPE.

Spectroscopic Techniques for Structural Elucidation Support (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are essential for confirming the structure of isolated this compound and gaining insights into its molecular conformation.

Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight and obtaining fragmentation patterns that aid in structural confirmation. Positive ion Fast Atom Bombardment (FAB) mass spectrometry has been used in conjunction with NMR spectroscopy for the sequence determination of trichorzianines, including TB IIIc.

Tandem Mass Spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides more detailed structural information through the fragmentation of selected ions. As mentioned in the chromatography section, LC/ESI-MS/MS with SRM is used for the profiling and relative quantification of trichorzianines, relying on characteristic fragmentation patterns detected by the triple-quadrupole mass spectrometer.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and three-dimensional structure of molecules. For trichorzianines, including TB IIIc, 2D 1H NMR spectroscopy, including experiments like COSY and NOESY, has been employed for sequence determination and to suggest the preferred conformation, such as an α-helix. NMR spectroscopy is a cornerstone in the structural elucidation of complex natural products like peptaibols.

Development of Quantitative Assays for this compound in Research-Relevant Biological Matrices

Developing sensitive and reliable quantitative assays for this compound in biological matrices relevant to research models is crucial for pharmacokinetic and pharmacodynamic studies. Biological matrices such as plasma, tissue extracts, or cell culture media can be complex and contain components that may interfere with analytical measurements, leading to matrix effects.

LC-MS/MS is the predominant analytical method for the quantitative determination of analytes in biological matrices due to its high specificity, sensitivity, and throughput. This technique is well-suited for quantifying small molecules and peptides in complex biological samples. Strategies for addressing matrix effects, such as the use of appropriate sample preparation techniques (e.g., SPE), internal standards, and careful method validation, are critical for ensuring the accuracy and reproducibility of quantitative assays for this compound.

Quantitative assays typically involve establishing a linear relationship between the instrument signal and the analyte concentration over a specific range. The sensitivity of the method is determined by parameters such as the limit of detection (LOD) and the lower limit of quantification (LLOQ). Robustness and reproducibility are assessed through measures like percent relative standard deviation (%RSD). While specific quantitative data for this compound in biological matrices were not found, the principles and techniques applied to other small molecules and peptides in biological research are directly relevant.

Bioanalytical Method Development for Metabolite Profiling and Stability in Research Models

Bioanalytical method development for this compound involves not only quantifying the parent compound but also profiling its metabolites and assessing its stability in various biological matrices and research models. Understanding the metabolic fate and stability of this compound is essential for interpreting research findings.

Metabolite profiling aims to identify and quantify the various metabolic products of this compound formed in biological systems. LC-MS, particularly using high-resolution mass spectrometry, is a valuable tool for investigating drug metabolite profiles. Untargeted metabolomics workflows, often combining MS and MS/MS data acquisition, can be used for simultaneous metabolite profiling and identification. This approach can help in discovering novel metabolites of this compound.

Stability studies evaluate the degradation of this compound over time under various conditions relevant to research models, such as in biological buffers, cell culture media, or biological fluids (e.g., plasma, serum) at different temperatures and time points. Analytical methods, typically LC-MS-based, are used to monitor the concentration of the parent compound and the appearance of degradation products. Matrix components can influence the stability of the analyte, necessitating careful consideration of the matrix during method development and validation.

Developing robust bioanalytical methods for metabolite profiling and stability analysis of this compound requires careful sample preparation to minimize matrix effects and ensure the recovery of both the parent compound and potential metabolites. Validation of these methods is crucial to ensure their accuracy, precision, sensitivity, and selectivity in the relevant biological matrices.

Future Research Trajectories and Translational Potential of Ta Iiic

Identification of Unexplored Biological Avenues and Therapeutic Implications Based on TA IIIc's Profile

The observed interaction of this compound with biological membranes suggests potential therapeutic implications that extend beyond its demonstrated effects on model systems. The ability to bind to and alter membrane permeability could be leveraged in various biological contexts. Unexplored avenues could include investigating its effects on the membranes of specific cell types, such as microbial pathogens or cancer cells, where membrane integrity and function are critical for survival and proliferation. Given its peptaibol nature, exploring potential antimicrobial or cytotoxic activities mediated by membrane disruption represents a logical next step. The influence of sterols on this compound's position within the bilayer also suggests potential for targeted delivery or activity in membrane environments with specific lipid compositions. Future research could focus on identifying specific membrane proteins or lipids that this compound interacts with, which could unveil novel signaling pathways or cellular processes influenced by this peptaibol.

Strategic Exploration of this compound in Combination Research Approaches

The potential of this compound could be amplified through strategic exploration in combination research approaches. Combining this compound with existing therapeutic agents might yield synergistic effects, particularly in areas where membrane interaction plays a role in drug efficacy or resistance. For instance, in the context of antimicrobial research, combining this compound with antibiotics that have intracellular targets could potentially enhance the uptake or effectiveness of the co-administered drug by disrupting bacterial membranes. Similarly, in oncology research, combining this compound with chemotherapy agents might improve their delivery into cancer cells or overcome resistance mechanisms related to membrane transport. The specific interaction profile of this compound with membranes, influenced by factors like sterols, could guide the rational design of combination therapies tailored to specific cell types or disease states characterized by distinct membrane compositions.

Development and Application of Advanced In Vitro and Ex Vivo Research Models for this compound Studies

Advancing the understanding of this compound's biological activities and translational potential necessitates the development and application of advanced in vitro and ex vivo research models. While studies using synthetic phospholipid vesicles provide initial insights, more complex models are crucial to mimic physiological environments. Advanced in vitro models, such as 3D cell cultures, co-culture systems incorporating different cell types (e.g., host and pathogen cells), or organ-on-a-chip platforms, could provide a more accurate representation of cellular and tissue responses to this compound. Ex vivo models, utilizing freshly excised tissues or organ explants, offer the advantage of maintaining the native tissue architecture and cellular interactions, providing a research environment closer to in vivo conditions. These models would be invaluable for studying this compound's effects on complex biological processes, evaluating its efficacy and specificity in a more relevant context, and investigating potential off-target interactions.

Q & A

Q. What tools are recommended for visualizing this compound’s molecular interactions?

  • Use PyMOL for 3D docking simulations and OriginLab for kinetic plots. For cheminformatics, leverage RDKit to generate structure-activity relationship (SAR) heatmaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.